molecular formula C16H22O6 B1683228 Trepibutone CAS No. 41826-92-0

Trepibutone

Cat. No. B1683228
CAS RN: 41826-92-0
M. Wt: 310.34 g/mol
InChI Key: LPUHSIHEXXRLQW-UHFFFAOYSA-N
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Patent
US03943169

Procedure details

A mixture of 1.0 part by weight of 3-(2',4',5'-triethoxybenzoyl)-trans-acrylic acid, 50 parts by volume of methanol and 0.2 part by weight of 5% palladium-charcoal is subjected to catalytic reduction at 25°C under atmospheric pressure for 1 hour. After removal of the catalyst by filtration, the filtrate is evaporated and the residue is recrystallized from aqueous ethanol to give 0.85 part by weight of 3-(2',4',5'-triethoxybenzoyl)-propionic acid as pale yellow needles melting at 150°-151°C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:16]=[C:15]([O:17][CH2:18][CH3:19])[C:14]([O:20][CH2:21][CH3:22])=[CH:13][C:5]=1[C:6](/[CH:8]=[CH:9]/[C:10]([OH:12])=[O:11])=[O:7])[CH3:2]>[Pd].CO>[CH2:1]([O:3][C:4]1[CH:16]=[C:15]([O:17][CH2:18][CH3:19])[C:14]([O:20][CH2:21][CH3:22])=[CH:13][C:5]=1[C:6]([CH2:8][CH2:9][C:10]([OH:12])=[O:11])=[O:7])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)OC1=C(C(=O)/C=C/C(=O)O)C=C(C(=C1)OCC)OCC
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After removal of the catalyst
FILTRATION
Type
FILTRATION
Details
by filtration
CUSTOM
Type
CUSTOM
Details
the filtrate is evaporated
CUSTOM
Type
CUSTOM
Details
the residue is recrystallized from aqueous ethanol

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)OC1=C(C(=O)CCC(=O)O)C=C(C(=C1)OCC)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.